molecular formula C8H10F6N2 B1383384 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1803593-35-2

3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B1383384
CAS RN: 1803593-35-2
M. Wt: 248.17 g/mol
InChI Key: RBCZSLMKIQFPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole” is a synthetic compound with the molecular formula C8H10F6N2 . It has an average mass of 248.169 Da and a monoisotopic mass of 248.074814 Da .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “this compound”, often involves the use of organocatalysis . For instance, Azizi et al. reported a novel two-component strategy that affords N-substituted pyrroles from the reaction of hexane-2,5-dione with several aromatic amines in water by introducing squaric acid as an organocatalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrrole ring system, which is a five-membered aromatic heterocycle . The aromaticity of pyrrole is explained by the Hückel 4n + 2 rule, which states that a planar, cyclic, and fully conjugated molecule is aromatic if it contains 4n + 2 π electrons .


Chemical Reactions Analysis

Pyrrole derivatives, including “this compound”, are known for their diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Scientific Research Applications

1. Synthesis and Characterization of Novel Dyes and Fluorescent Polymers

Research has explored the synthesis of novel dyes and fluorescent polymers using derivatives similar to 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole. For instance, studies have synthesized 8-heteroatom-substituted dyes and highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, showcasing their significant fluorescence and potential applications in organic electronics (Goud, Tutar, & Biellmann, 2006); (Zhang & Tieke, 2008).

2. Development of Conducting Polymers

The compound has been instrumental in the development of conducting polymers. One study focused on polymers derived from pyrrole, which exhibited low oxidation potentials and stability in their electrically conducting form. These properties are crucial for various electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

3. Involvement in Organometallic Chemistry

The structural properties of this compound derivatives have been studied in the context of organometallic chemistry. They have been used to synthesize mononuclear complexes with Rhodium(I) and Nickel(II), providing insights into their potential use in catalysis and material science (Rivers & Jones, 2014).

4. Application in Polymer Solar Cells

The derivative's role in enhancing the efficiency of polymer solar cells has been explored. A study utilized a conjugated polyelectrolyte derived from pyrrolo[3,4-c]pyrrole-1,4-dione for applications as an electron transport layer in polymer solar cells, indicating its significance in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

5. Exploration in NMR Spectroscopy

The compound has been used to demonstrate magnetic nonequivalence in proton NMR experiments, providing a valuable tool for understanding molecular structures and dynamics (Welch, 1997).

properties

IUPAC Name

3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCZSLMKIQFPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.